L-Lysine, 4-oxo- (9CI)
Description
Properties
CAS No. |
118021-34-4 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.173 |
IUPAC Name |
(2S)-2,6-diamino-4-oxohexanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-2-1-4(9)3-5(8)6(10)11/h5H,1-3,7-8H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
OIMQYJJMDNKKOD-YFKPBYRVSA-N |
SMILES |
C(CN)C(=O)CC(C(=O)O)N |
Synonyms |
L-Lysine, 4-oxo- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
L-Lysine, 4-oxo- has demonstrated potential in several pharmacological contexts:
- Antiviral Activity : Research indicates that L-lysine supplementation may inhibit the replication of the herpes simplex virus. This effect is attributed to the competitive inhibition of arginine uptake in cells, which is essential for viral replication. Higher levels of L-lysine relative to arginine can disrupt this balance, thereby reducing viral activity .
- Anti-inflammatory Effects : The compound is involved in the modification of proteins through lipid peroxidation processes, leading to the formation of specific adducts that may influence inflammatory responses. For instance, Nϵ-(4-oxononanoyl)lysine has been identified as a product of lipid peroxidation that interacts with immune receptors, potentially modulating inflammatory pathways .
Nutritional Applications
L-Lysine plays a critical role in nutrition and dietary supplementation:
- Protein Quality Improvement : Studies have shown that L-lysine supplementation can enhance the protein quality of diets by increasing the bioavailability of essential amino acids. This is particularly relevant in diets low in protein content, where L-lysine can help improve overall amino acid profiles and support growth and development .
- Reduction of Acrylamide Formation : In food processing, L-lysine has been found to reduce the formation of acrylamide—a potential carcinogen—during high-temperature cooking processes. This application highlights its importance in food safety and nutritional quality .
Biotechnological Applications
L-Lysine, 4-oxo-, is also significant in biotechnological research:
- Biosynthesis Pathways : The compound serves as an intermediate in various biosynthetic pathways for secondary metabolites. Its role in the synthesis of bioactive compounds through enzymatic reactions is being explored to enhance production processes in microbial systems .
- Synthetic Biology : Advances in synthetic biology leverage L-lysine derivatives to produce antibiotics and other pharmaceuticals. The heterologous expression of genes related to lysine biosynthesis can lead to improved yields of valuable compounds .
Table 1: Summary of Key Research Findings on L-Lysine Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
L-Lysine, 4-oxo- (9CI) belongs to a broader family of lysine derivatives modified at specific carbon positions. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of L-Lysine Derivatives
Key Differences and Implications
Structural Modifications: Trimethyllysine and N6-Trichloroacetyl-L-lysine involve modifications at the ε-amino group, altering charge and steric hindrance . In contrast, 4-oxo-L-lysine introduces a ketone at the side chain, which may enhance electrophilicity and participation in Schiff base formation. 5-Fluoro-L-lysine replaces a hydrogen with fluorine, creating a strong C–F bond resistant to enzymatic cleavage, whereas the 4-oxo modification introduces a reactive carbonyl .
Physicochemical Properties :
- The sulfate group in L-Lysine sulfate improves aqueous solubility (critical for oral administration), while the 4-oxo group could reduce solubility due to increased hydrophobicity .
- Methylation (e.g., trimethyllysine ) increases hydrophobicity and alters electrostatic surfaces, as shown in computational models (Figure 1b in ).
Biological and Industrial Applications: Trimethyllysine is vital in metabolism and epigenetics, while N6-Trichloroacetyl-L-lysine serves as a protective group in peptide synthesis .
Preparation Methods
Protection of Amino Groups
The ε- and α-amino groups of lysine must be protected to direct oxidation to the fourth carbon. Benzylchloroformate (Cbz-Cl) and tert-butyloxycarbonyl (Boc) are widely used for this purpose.
In a representative protocol, L-lysine hydrochloride is dissolved in water, and the pH is adjusted to 10.5 using 30% sodium hydroxide. Benzylchloroformate is added dropwise while maintaining alkaline conditions (pH 10.3–10.8) to selectively protect the ε-amino group. This step achieves >90% conversion efficiency, as confirmed by HPLC.
Table 1: Protection Reagents and Conditions
Formation of N-Carboxyanhydride Intermediate
The protected lysine derivative is converted into an N-carboxyanhydride (NCA) to activate the carboxyl group for subsequent coupling. Oxalyl chloride in dichloromethane at 0°C is employed to form the NCA, with dimethylformamide (DMF) as a catalyst.
Key Reaction Parameters:
-
Solvent System: Anhydrous dichloromethane with <0.2% water content.
-
Stoichiometry: 1:1 molar ratio of oxalyl chloride to protected lysine.
This step is critical for ensuring regioselectivity in downstream reactions.
Oxidation Strategies for 4-Ketone Formation
Introducing the 4-oxo group necessitates oxidation of a precursor, often a hydroxylated intermediate. While direct methods are scarce in literature, analogous pathways from proline oxidation provide insights.
TEMPO/Bleach System:
In a method adapted from 4-oxo-L-proline synthesis, L-4-hydroxylysine is oxidized using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (bleach) at -10°C. The reaction proceeds via a radical mechanism, achieving >85% conversion.
Table 2: Oxidation Conditions and Outcomes
| Oxidant | Catalyst | Temperature | Substrate | Yield | Source |
|---|---|---|---|---|---|
| NaOCl/TEMPO | DIPEA | -10°C | L-4-hydroxyproline | 92% | |
| CrO₃ (Jones) | – | 0°C | L-lysine derivative | N/R |
For 4-oxo-L-lysine, a hypothetical pathway involves oxidizing L-4-hydroxylysine under similar conditions, though this remains experimentally unverified in the reviewed literature.
Comparative Analysis of Methodologies
Chloroformate vs. Trifluoroacetyl Protection
Benzylchloroformate offers higher yields (55.8%) compared to trifluoroacetyl protection (53%) but requires stringent pH control. The latter, however, simplifies deprotection via hydrolysis under mild acidic conditions.
Solvent Systems and Temperature
Aqueous-organic biphasic systems (e.g., water/acetone) enhance solubility of intermediates while minimizing hydrolysis. Low temperatures (0–10°C) are universally critical to prevent racemization and byproduct formation.
Reaction Optimization and Scalability
pH Control in Alkaline Media
Maintaining pH 10.5–12 during amino protection ensures selective reaction at the ε-amino group, avoiding undesired α-amino modifications. Automated titration systems improve reproducibility in industrial settings.
Catalytic Enhancements
Applications and Derivative Synthesis
Q & A
Q. Answer :
- Structural elucidation : Combine nuclear magnetic resonance (NMR; ¹H and ¹³C) and infrared spectroscopy (IR) to confirm functional groups (e.g., ketone at C4) .
- Quantitative analysis : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) for concentration measurement. Calibrate with a certified reference standard .
- Mass spectrometry : High-resolution MS (HRMS) provides exact molecular weight (C₆H₁₂N₂O₃) and fragmentation patterns .
Basic: How should L-Lysine, 4-oxo- (9CI) be stored to maintain stability in laboratory settings?
Q. Answer :
- Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydration .
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor purity via HPLC. Degradation products may include lysine or cyclic imines .
Advanced: How can researchers design experiments to investigate the role of L-Lysine, 4-oxo- (9CI) in metabolic pathways?
Q. Answer :
- Isotopic labeling : Synthesize ¹³C- or ¹⁵N-labeled L-Lysine, 4-oxo- (9CI) to trace its incorporation into metabolites via LC-MS/MS .
- Knockout models : Use CRISPR/Cas9 to silence genes encoding putative metabolic enzymes (e.g., aminotransferases) in cell cultures. Compare metabolite profiles with wild-type controls .
- Data integration : Apply flux balance analysis (FBA) to model metabolic networks and predict pathway interactions .
Advanced: What experimental strategies are suitable for studying enzyme interactions with L-Lysine, 4-oxo- (9CI)?
Q. Answer :
- Enzyme kinetics : Perform Michaelis-Menten assays with purified enzymes (e.g., lysine decarboxylase) to measure Km and Vmax. Use stopped-flow spectroscopy for real-time monitoring .
- Structural studies : Co-crystallize L-Lysine, 4-oxo- (9CI) with target enzymes and resolve structures via X-ray crystallography (≤2.0 Å resolution). Analyze binding pockets with PyMOL .
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify binding affinity (ΔG) and entropy changes .
Advanced: How can computational modeling predict the reactivity of L-Lysine, 4-oxo- (9CI) in biological systems?
Q. Answer :
- Quantum mechanics (QM) : Calculate electron density maps (e.g., DFT at B3LYP/6-31G* level) to identify reactive sites (e.g., nucleophilic attack at the ketone group) .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers or proteins (≥100 ns trajectories) using GROMACS. Validate with experimental binding data .
- Machine learning : Train models on existing kinetic data to predict metabolic turnover rates or toxicity .
Advanced: How should researchers resolve contradictions in reported biological activities of L-Lysine, 4-oxo- (9CI)?
Q. Answer :
- Meta-analysis : Systematically review literature for variables like assay conditions (pH, temperature) or cell lines used. Apply statistical tools (e.g., random-effects model) to identify confounding factors .
- Reproducibility testing : Replicate key studies under standardized conditions (e.g., ATCC cell lines, controlled reagent batches). Use Bland-Altman plots to assess inter-lab variability .
- Mechanistic studies : Compare dose-response curves and downstream signaling pathways (e.g., Western blot for phosphorylation targets) to isolate context-dependent effects .
Advanced: What are the key considerations for in vivo studies involving L-Lysine, 4-oxo- (9CI)?
Q. Answer :
- Dosing regimens : Conduct pharmacokinetic studies (oral, IV, or IP administration) to determine bioavailability and half-life. Use LC-MS/MS for plasma concentration monitoring .
- Toxicity screening : Perform acute and subchronic toxicity tests in rodent models. Measure biomarkers (e.g., ALT/AST for liver function) and histopathology .
- Ethical compliance : Adhere to ARRIVE guidelines for animal welfare and include sham controls to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
